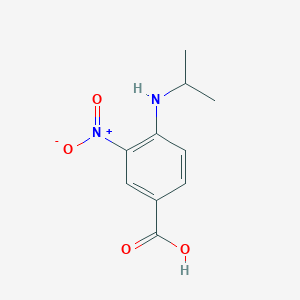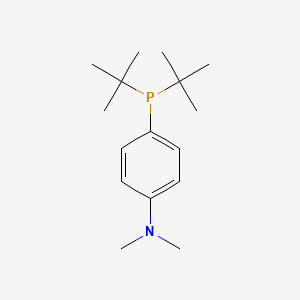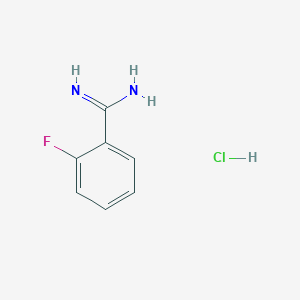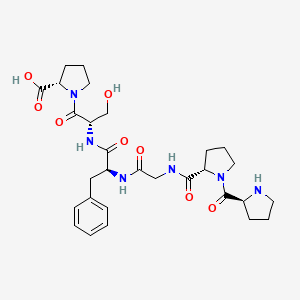
H-Pro-pro-gly-phe-ser-pro-OH
Descripción general
Descripción
“H-Pro-pro-gly-phe-ser-pro-OH” is a peptide sequence. Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have a wide range of functions in the body. This particular peptide sequence consists of seven amino acids: Proline (Pro), Proline (Pro), Glycine (Gly), Phenylalanine (Phe), Serine (Ser), Proline (Pro), and Hydroxyl (OH) .
Synthesis Analysis
The synthesis of peptides like “this compound” typically involves a process known as solid-phase peptide synthesis (SPPS). This method, first developed by Bruce Merrifield in the 1960s, involves the sequential addition of amino acids to a growing peptide chain attached to insoluble polymer beads. The peptide is assembled from the C-terminus to the N-terminus, with each amino acid addition followed by a series of washing and deprotection steps .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the nature of the peptide bonds that link them together. The peptide “this compound” has a molecular formula of C29H40N6O8 and a molecular weight of 416.5 g/mol . The structure of this peptide would be a chain of these seven amino acids linked by peptide bonds.Chemical Reactions Analysis
Peptides like “this compound” can undergo a variety of chemical reactions, most of which involve the peptide bonds that link the amino acids together. These reactions can include hydrolysis, which breaks the peptide bonds; condensation, which forms new peptide bonds; and various types of chemical modifications, such as phosphorylation or glycosylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide like “this compound” are determined by the nature of its amino acids and the structure of the peptide itself. These properties can include solubility, stability, and reactivity. For example, the presence of proline (Pro) residues can introduce kinks into the peptide chain, affecting its overall shape and potentially its biological activity. The presence of the hydroxyl (OH) group at the end of the peptide could also affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Conformational Studies and Peptide Bond Cleavage
Research on bradykinin, a peptide that includes the sequence closely related to "H-Pro-pro-gly-phe-ser-pro-OH," has shed light on the conformational dynamics that regulate peptide bond cleavage. Ion mobility and mass spectrometry techniques have been utilized to investigate the stabilities of bradykinin's conformations. These studies reveal that certain conformational isomerizations can lead to specific bond cleavage which is otherwise resistant to cleavage by human enzymes. Such insights are crucial for understanding peptide behavior in biological systems and could inform the development of novel therapeutic peptides or the design of peptide-based biomaterials (Fuller et al., 2018).
Drug Delivery Applications
The intestinal di/tri-peptide transporter 1 (hPEPT1) has been targeted for peptide-based prodrugs. Research involving serine-containing dipeptides, including sequences similar to "this compound," aims to understand the relationship between binding to and transport via hPEPT1. Such studies are fundamental for designing peptide-based prodrugs that are efficiently absorbed in the gastrointestinal tract, potentially improving the delivery and efficacy of various medications (Omkvist et al., 2011).
Antioxidant Activity
Peptides structurally analogous to "this compound" have been studied for their antioxidant properties. Specifically, research on the C-terminal fragment of apelin-12 and its analogs has demonstrated the ability to decrease the oxidation rate of low-density lipoprotein, a key factor in the development of cardiovascular diseases. These findings highlight the potential of peptides in modulating oxidative stress and suggest avenues for the development of peptide-based treatments for oxidative stress-related conditions (Pelogeykina et al., 2015).
Surface Interaction Studies
Surface-enhanced Raman spectroscopy (SERS) studies of amino acids and their dipeptides, including those containing sequences analogous to "this compound," provide insights into the interactions of peptides with metal surfaces. Understanding these interactions is essential for the development of biosensors and other applications where peptides are used as recognition elements on metal substrates (Podstawka et al., 2004).
Mecanismo De Acción
Target of Action
It is known that short cyclic peptides, such as those containing the pro-pro-phe-phe sequence, have been investigated for their influence on patient-derived melanoma cells .
Mode of Action
It has been observed that cyclic peptides containing the pro-pro-phe-phe sequence exert cytotoxic and cytostatic effects in melanoma cells . This suggests that the compound may interact with its targets to induce cell death or inhibit cell proliferation.
Biochemical Pathways
It is known that cyclic peptides can exert their effects through various mechanisms, including the inhibition of key enzymes or the modulation of cell signaling pathways .
Pharmacokinetics
It has been suggested that cyclic tetrapeptides show a better pharmacokinetic and toxic profile to humans than other peptide structures .
Result of Action
It has been observed that cyclic peptides containing the pro-pro-phe-phe sequence can reduce the viability of melanoma cells . This suggests that the compound may have potential anticancer effects.
Action Environment
It is known that the biological activity of peptides can be influenced by various factors, including the ph and temperature of the environment, as well as the presence of other molecules .
Safety and Hazards
The safety and hazards associated with a peptide like “H-Pro-pro-gly-phe-ser-pro-OH” would depend on its specific biological activity and the context in which it is used. In general, peptides are considered to be relatively safe and well-tolerated, although they can cause allergic reactions in some individuals. They can also be toxic if they are administered in excessively high doses or if they have harmful biological activity .
Direcciones Futuras
The study and application of peptides like “H-Pro-pro-gly-phe-ser-pro-OH” is a rapidly advancing field, with potential applications in a wide range of areas, including drug discovery, diagnostics, and biotechnology. Future research may focus on improving the stability and bioavailability of peptides, designing peptides with specific biological activities, and exploring new methods for peptide synthesis and modification .
Análisis Bioquímico
Biochemical Properties
H-Pro-pro-gly-phe-ser-pro-OH plays a significant role in biochemical reactions, particularly in the context of protein digestion and peptide interactions. This peptide is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed that this compound can interact with proteolytic enzymes, such as trypsin and chymotrypsin, which are involved in the breakdown of proteins into smaller peptides and amino acids . These interactions are primarily based on the peptide’s hydrophobic and hydrophilic regions, which facilitate binding to the active sites of the enzymes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this peptide can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the activity of signaling molecules, such as kinases and phosphatases, which play crucial roles in regulating cellular functions . Additionally, this peptide has been found to impact the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This peptide can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity and function. For instance, this compound has been shown to inhibit the activity of certain proteolytic enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, this peptide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this peptide is relatively stable under physiological conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in cellular metabolism and gene expression over time.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N6O8/c36-17-21(28(41)35-14-6-11-23(35)29(42)43)33-25(38)20(15-18-7-2-1-3-8-18)32-24(37)16-31-26(39)22-10-5-13-34(22)27(40)19-9-4-12-30-19/h1-3,7-8,19-23,30,36H,4-6,9-17H2,(H,31,39)(H,32,37)(H,33,38)(H,42,43)/t19-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXPKKAGSGSMMJ-VUBDRERZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





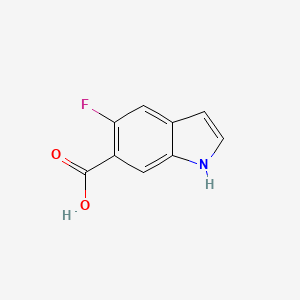

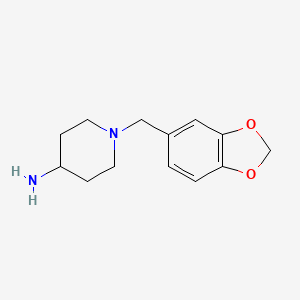

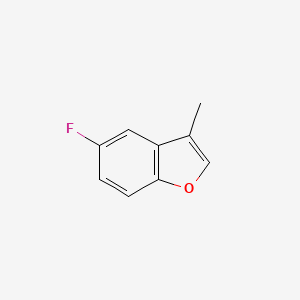

![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1339836.png)
